2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid
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Overview
Description
2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a unique structure with both amino and hydroxy functional groups attached to a propanoic acid backbone, along with two fluorine atoms on the phenyl ring. The presence of these functional groups and fluorine atoms imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by a series of reactions such as nitration, reduction, and hydrolysis to introduce the amino and hydroxy groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
- Oxidation of the hydroxy group forms a ketone or aldehyde.
- Reduction of the amino group forms a primary amine.
- Substitution reactions yield various substituted phenyl derivatives .
Scientific Research Applications
2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
- 2-Amino-3-(2,5-difluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(2,6-difluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid
Uniqueness: The unique combination of amino, hydroxy, and difluorophenyl groups in 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the fluorine atoms on the phenyl ring can significantly influence its interaction with molecular targets, making it a compound of particular interest in various research fields .
Properties
Molecular Formula |
C9H9F2NO3 |
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Molecular Weight |
217.17 g/mol |
IUPAC Name |
2-amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9F2NO3/c10-4-1-2-5(6(11)3-4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |
InChI Key |
CPZUNYKVCRETRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(C(=O)O)N)O |
Origin of Product |
United States |
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